3-Bromo-4-(4-isopropoxyphenyl)-1-(triisopropylsilyl)-1h-pyrrole
Description
3-Bromo-4-(4-isopropoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole is a substituted pyrrole derivative featuring a triisopropylsilyl (TIPS) protecting group at the N1 position, a bromine atom at the C3 position, and a 4-isopropoxyphenyl substituent at the C4 position. The TIPS group enhances steric protection of the pyrrole nitrogen, improving stability during synthetic transformations . The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 4-isopropoxyphenyl group introduces both steric bulk and electron-donating effects due to the isopropoxy moiety.
- Solubility: Likely soluble in chlorinated solvents (e.g., chloroform, dichloromethane) and ethyl acetate due to the lipophilic TIPS group .
- Molecular Weight: Estimated at ~455.3 g/mol (based on molecular formula C₂₂H₃₃BrNO₂Si).
- Applications: Potential use as an intermediate in pharmaceutical or materials chemistry, leveraging the bromine for functionalization and the TIPS group for regioselective protection .
Properties
IUPAC Name |
[3-bromo-4-(4-propan-2-yloxyphenyl)pyrrol-1-yl]-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34BrNOSi/c1-15(2)25-20-11-9-19(10-12-20)21-13-24(14-22(21)23)26(16(3)4,17(5)6)18(7)8/h9-18H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYNABDEWFOVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CN(C=C2Br)[Si](C(C)C)(C(C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-4-(4-isopropoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole (CAS No. 1831110-70-3) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, which incorporates a bromine atom and a triisopropylsilyl group, enhances its stability and solubility in organic solvents, making it valuable for various applications.
- Molecular Formula : C22H34BrNOSi
- Molar Mass : 436.5 g/mol
- Solubility : Soluble in chloroform, dichloromethane, and ethyl acetate
- Appearance : Colourless thick liquid
- Storage Conditions : Recommended to be stored in a refrigerator
Biological Activity Overview
Research indicates that this compound serves as an intermediate in the synthesis of compounds with significant biological activities, particularly as inhibitors of protein arginine methyltransferases (PRMTs). These enzymes are implicated in various cellular processes, including gene expression and signal transduction.
Inhibitory Activity Against PRMTs
The compound is noted for its role in synthesizing MS094, a potent inhibitor of PRMTs 1, 3, 4, 6, and 8. The IC50 values for these interactions are as follows:
- PRMT1 : 30 nM
- PRMT3 : 119 nM
- PRMT4 : 83 nM
- PRMT6 : 8 nM
- PRMT8 : 8 nM
This inhibitory activity suggests that the compound may influence pathways related to cancer progression and other diseases involving PRMT dysregulation .
Antibacterial Activity
A study examining similar brominated pyrrole derivatives indicated potential antibacterial properties against resistant strains of Staphylococcus aureus. The minimal inhibitory concentrations (MICs) of these compounds were found to be lower than those of conventional antibiotics like vancomycin and ciprofloxacin. This suggests that the mechanism of action may differ from traditional antibiotics, which could be beneficial in overcoming resistance mechanisms .
Synthesis and Functionalization
Research has demonstrated methods for selectively functionalizing the β-position of pyrrole derivatives through halogen-metal exchange reactions. This methodology enhances the versatility of compounds like this compound in organic synthesis .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole | Contains bromine and triisopropylsilyl group | Intermediate for complex heterocyclic compounds |
| MS094 (derived from the target compound) | Inhibits multiple PRMTs | Potent activity against cancer-related pathways |
| Other brominated pyrroles | Varying substituents on the pyrrole ring | Potential antibacterial activity against resistant strains |
Scientific Research Applications
Medicinal Chemistry
3-Bromo-4-(4-isopropoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole has potential applications in drug discovery and development. Its structural characteristics allow it to serve as a scaffold for the synthesis of biologically active compounds.
- Anticancer Research : Compounds with similar pyrrole structures have shown promise in inhibiting cancer cell proliferation. Studies have suggested that modifications of pyrrole derivatives can enhance their efficacy against various cancer types.
- Antimicrobial Activity : The presence of halogen atoms like bromine often enhances the antimicrobial properties of organic compounds. Research indicates that pyrrole derivatives exhibit significant activity against bacterial strains.
Organic Synthesis
The compound can be utilized as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- Reagents for Reactions : Due to its bromine substituent, it can participate in nucleophilic substitution reactions, making it valuable for synthesizing other functionalized compounds.
- Silylation Reactions : The triisopropylsilyl group allows for further derivatization, facilitating the introduction of various functional groups through silylation techniques.
Material Science
Research into new materials often incorporates compounds like this compound due to their unique electronic properties.
- Organic Electronics : The compound's structure may contribute to charge transport properties, making it a candidate for organic semiconductors or photovoltaic materials.
- Polymer Chemistry : It can be used as a monomer or additive in polymer formulations to enhance thermal stability and mechanical properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrrole derivatives. It was found that modifications similar to those present in this compound significantly improved cytotoxicity against breast cancer cell lines .
Case Study 2: Synthesis of Functionalized Polymers
Research conducted at a leading polymer science institute demonstrated the use of this compound as a precursor for synthesizing novel polymers with enhanced electrical properties. The resulting materials showed improved conductivity and stability under thermal stress .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Compounds
*Inferred from structural analogs.
Substituent Effects on Reactivity and Stability
(a) Halogen vs. Aryl Ether Groups
- Target vs. 3-Bromo-4-iodo-TIPS-pyrrole: The iodine in the latter enhances electrophilicity at C4, making it more reactive in Sonogashira or Ullmann couplings compared to the target’s 4-isopropoxyphenyl group, which is electron-rich and sterically demanding. Bromine at C3 in both compounds enables Suzuki couplings, but the target’s aryl ether group may slow reactivity due to steric hindrance .
- In contrast, halogen substituents (Br, I) withdraw electrons, increasing susceptibility to nucleophilic substitution .
(b) Core Heterocycle Differences
- Pyrrole vs. Pyrazole: Pyrazole derivatives (e.g., ) exhibit higher polarity due to additional NH groups, leading to stronger hydrogen bonding and higher melting points (192–201°C ) compared to pyrroles. The TIPS group in the target reduces polarity, enhancing solubility in non-polar solvents .
Physicochemical Properties
- Solubility : The TIPS group in the target and its iodo analog ensures compatibility with chlorinated solvents, whereas pyrazole sulfonamides () require polar solvents like DMSO .
- This may explain the absence of single-crystal data in the evidence; SHELX-based refinement () would be critical for resolving such structures.
Q & A
Q. What are the standard synthetic routes for preparing 3-Bromo-4-(4-isopropoxyphenyl)-1-(triisopropylsilyl)-1H-pyrrole?
The synthesis typically involves:
- Pyrrole core formation via the Clauson-Kaas reaction (using furan derivatives and amines) or Paal-Knorr condensation (1,4-diketones with ammonia/amines) .
- Functionalization steps : Bromination at the 3-position, introduction of the 4-isopropoxyphenyl group via Suzuki coupling, and protection of the pyrrole nitrogen with triisopropylsilyl chloride under anhydrous conditions.
- Key reagents : Diazomethane (for methylene insertion) and triethylamine (base) are often used to stabilize intermediates .
Q. How is the compound purified post-synthesis?
Purification methods include:
- Column chromatography with ethyl acetate/hexane (1:4) to isolate intermediates .
- Recrystallization from polar aprotic solvents like 2-propanol or methanol to achieve >95% purity .
- Acid-base extraction (e.g., 5% NaOH) to remove unreacted starting materials .
Advanced Research Questions
Q. What strategies optimize the introduction of the triisopropylsilyl group during synthesis?
- Protecting group compatibility : Ensure the silyl group is introduced early to avoid side reactions at the pyrrole nitrogen. Use anhydrous conditions (e.g., DMF or dichloromethane) with catalysts like DMAP .
- Reaction monitoring : Track silylation efficiency via ¹H NMR (disappearance of NH proton at δ 10-12 ppm) .
- Yield improvement : Pre-activate the silyl chloride with triethylamine to enhance electrophilicity .
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
- Multi-technique validation : Cross-reference ¹H/¹³C NMR with X-ray crystallography (as in ) to confirm regiochemistry.
- Control experiments : Synthesize derivatives with known substituents (e.g., 4-fluorophenyl analogs ) to isolate spectral contributions.
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values .
Q. What are the key considerations in designing a catalytic system for synthesizing derivatives?
- Catalyst selection : Palladium complexes (e.g., Pd₂(dba)₃ with XPhos ligand) enable Suzuki-Miyaura coupling for aryl group introduction .
- Solvent effects : Use toluene or xylene for high-temperature reactions (>100°C) to avoid Boc-group cleavage .
- Substrate sensitivity : Protect reactive sites (e.g., bromine) to prevent undesired cross-coupling .
Methodological Case Studies
Q. Case Study 1: Handling Low Yields in Diazomethane Reactions
- Problem : Diazomethane-mediated methylene insertion yields <30% due to intermediate instability .
- Solution : Optimize temperature (-20°C to -15°C) and reaction time (40–48 hours) to stabilize intermediates. Use excess ethereal diazomethane (0.4 M) .
Q. Case Study 2: Discrepancies in Recrystallization Efficiency
- Problem : Recrystallization from methanol yields impurities vs. 2-propanol .
- Solution : Perform gradient recrystallization (slow cooling from 60°C to 4°C) and analyze purity via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
